![molecular formula C13H12FNS B2962829 4-[(4-Fluorobenzyl)sulfanyl]aniline CAS No. 710965-93-8](/img/structure/B2962829.png)
4-[(4-Fluorobenzyl)sulfanyl]aniline
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Overview
Description
“4-[(4-Fluorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H12FNS and a molecular weight of 233.31 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “4-[(4-Fluorobenzyl)sulfanyl]aniline” is 1S/C13H12FNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[(4-Fluorobenzyl)sulfanyl]aniline” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Carbonic Anhydrase Inhibition
Halogenated sulfonamides, closely related to 4-[(4-Fluorobenzyl)sulfanyl]aniline, have been synthesized and tested for their inhibition activity against carbonic anhydrase IX, a tumor-associated enzyme. This research reveals the potential for designing potent inhibitors with applications as antitumor agents (Ilies et al., 2003).
Environmental Biotechnology
Research on Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (a structural analog of 4-[(4-Fluorobenzyl)sulfanyl]aniline) as a carbon, nitrogen, and sulfur source, highlights the organism's potential in the biodegradation of aromatic compounds. This underscores the environmental significance of related compounds in bioremediation processes (Hegedűs et al., 2017).
Polymer Science
Studies on the electropolymerization of aniline and its derivatives, including those incorporating sulfanyl groups, have provided insights into the development of novel materials for electro-emissive devices. These materials exhibit unique electropolymerization behaviors and infrared emissivity regulation capabilities, highlighting their potential in thermal control and camouflage applications (Wang et al., 2020).
Chemical Synthesis and Labeling
Aniline catalysis has been used to activate aromatic aldehydes toward amine nucleophiles, facilitating rapid and high-yielding ligations. This method enables efficient labeling of peptides and proteins, suggesting applications in biomolecular tagging and drug development (Dirksen & Dawson, 2008).
Quantum Mechanical and Spectroscopic Studies
The structural and electronic properties of related compounds have been explored through quantum mechanical and spectroscopic studies. These investigations contribute to our understanding of their physical properties and potential applications in materials science (Muthu & Maheswari, 2012).
Safety and Hazards
properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMEPIGBSGVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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